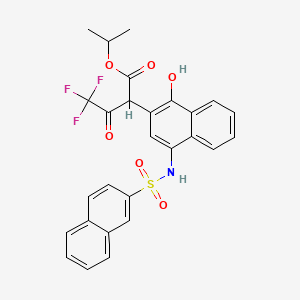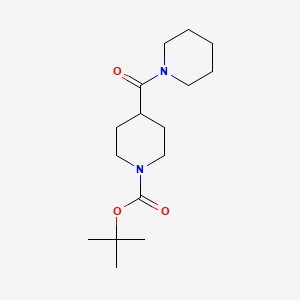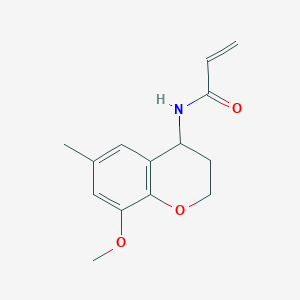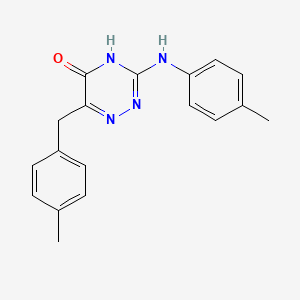
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate is a useful research compound. Its molecular formula is C27H22F3NO6S and its molecular weight is 545.53. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-(naphthalene-2-sulfonamido)naphthalen-2-yl)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
A study highlighted the synthesis of a fluorescent probe for β-amyloids, showcasing the compound's potential in the molecular diagnosis of Alzheimer's disease. This compound demonstrated high binding affinities toward Aβ(1–40) aggregates in vitro, indicating its utility in fluorescence-based detection techniques (Huan-bao Fa et al., 2015).
Environmental and Analytical Chemistry
Research on the autoxidation reactions of different aromatic o-aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes, revealed insights into their behavior under aerobic conditions. This study contributes to our understanding of environmental degradation processes and the stability of related compounds (M. Kudlich et al., 1999).
Industrial Applications
The structure of a Nekal-type surfactant, prepared by sulfonation and alkylation with isopropyl alcohol, was determined, showcasing the compound's relevance in surfactant chemistry and its applications in industrial processes (Shunroku Kanno et al., 1977).
Biomedical Research
A study on the antiprotozoal and cytotoxic naphthalene derivatives from Diospyros assimilis included the evaluation of their in vitro activity against protozoan parasites. Such research underscores the compound's potential in developing new therapeutic agents for protozoal infections (S. Ganapaty et al., 2006).
Advanced Materials
Research into novel organosoluble fluorinated polyimides derived from similar naphthalene-based compounds demonstrates the development of materials with desirable properties such as low moisture absorption and low dielectric constants, relevant for electronic applications (C. Chung & S. Hsiao, 2008).
Eigenschaften
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-(naphthalen-2-ylsulfonylamino)naphthalen-2-yl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO6S/c1-15(2)37-26(34)23(25(33)27(28,29)30)21-14-22(19-9-5-6-10-20(19)24(21)32)31-38(35,36)18-12-11-16-7-3-4-8-17(16)13-18/h3-15,23,31-32H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIXRUSNBUGMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)O)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)


![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2716104.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)
![3-(benzo[d][1,3]dioxol-5-ylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2716107.png)

![2-[(4-Methylpiperazino)methyl]benzaldehyde](/img/structure/B2716109.png)

![N-(4-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716111.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2716117.png)